![molecular formula C21H20O5 B2647560 (Z)-ethyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 620546-60-3](/img/structure/B2647560.png)
(Z)-ethyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
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Overview
Description
The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are characterized by a carbonyl group adjacent to an ether group. In this case, the ether group is attached to a benzofuran moiety, which is a heterocyclic compound consisting of a fused benzene and furan ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst . This is a common method for synthesizing esters and is known as Fischer esterification . The benzofuran moiety could potentially be synthesized via a condensation reaction of salicylaldehyde and a suitable ketone .Molecular Structure Analysis
The molecular structure of the compound would be characterized by the presence of the ester functional group and the benzofuran moiety. The benzofuran ring system is aromatic, meaning it has a cyclic, planar arrangement of atoms with a ring of resonance bonds . The ester functional group would contribute to the polarity of the molecule, potentially affecting its solubility and reactivity .Chemical Reactions Analysis
Esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The benzofuran moiety could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. The presence of the ester functional group could make the compound polar, affecting its solubility in different solvents . The aromatic benzofuran moiety could contribute to the compound’s stability and potentially its UV/Vis absorption properties .Scientific Research Applications
Crystal Structure Analysis
In the realm of crystallography, compounds similar to (Z)-ethyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate have been studied for their structural properties. For instance, the compound C34H41N7O5·4H2O, which shares a structural resemblance, has its benzene and pyridine rings forming specific dihedral angles with the benzimidazole mean plane. The study of such compounds aids in understanding molecular interactions and hydrogen bonding in crystals (Liu et al., 2012).
Synthesis of Pyran Derivatives
The synthesis of various pyran derivatives using related compounds has been reported. One study discusses how 3-oxo-2,3-dihydrobenzofuran reacted with different alkyl cyanoalkoxypropenoates to yield a range of compounds. These synthetic approaches are crucial for creating novel organic compounds with potential applications in material science and pharmacology (Mérour & Cossais, 1991).
Catalytic Decomposition Studies
Compounds structurally similar to (Z)-ethyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate have been studied in catalysis. For example, dibenzylselenonium cyano(methoxycarbonyl)methylide, which is structurally related, has been used in catalytic decomposition studies. Such research contributes to our understanding of catalytic reactions and the development of more efficient catalysts (Tamagaki & Hatanaka, 1976).
Antimicrobial Activity
Studies on compounds like ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, which are structurally similar, have been conducted to evaluate their antimicrobial activity. This type of research is essential for the development of new antimicrobial agents that can be used in medical and pharmaceutical applications (Kariyappa et al., 2016).
Future Directions
The potential applications of the compound would depend on its specific properties. It could potentially be of interest in the field of medicinal chemistry, where benzofuran derivatives have been studied for their biological activity . Additionally, the compound could potentially be used as a starting material for the synthesis of other organic compounds .
properties
IUPAC Name |
ethyl 2-[[(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-4-24-21(23)14(3)25-16-9-10-17-18(12-16)26-19(20(17)22)11-15-8-6-5-7-13(15)2/h5-12,14H,4H2,1-3H3/b19-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHVUBFOZRDMMX-ODLFYWEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3C)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3C)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate |
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